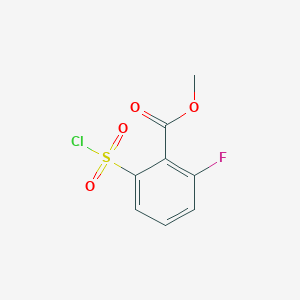

Methyl 2-(chlorosulfonyl)-6-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)7-5(10)3-2-4-6(7)15(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRQUWXRRINNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120257-01-4 | |

| Record name | methyl 2-(chlorosulfonyl)-6-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Chlorosulfonyl 6 Fluorobenzoate and Analogues

Direct Chlorosulfonylation Routes for Benzoic Acid Derivatives

Direct chlorosulfonylation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto a pre-existing benzoic acid derivative. This transformation is a key step in the synthesis of many sulfonyl chloride-containing compounds and can be achieved through several methodologies.

Electrophilic Chlorosulfonylation of Fluorinated Benzoate (B1203000) Precursors

The direct electrophilic chlorosulfonylation of fluorinated benzoate precursors is a common and effective method for the synthesis of compounds like Methyl 2-(chlorosulfonyl)-6-fluorobenzoate. This approach typically involves the reaction of a fluorinated methyl benzoate with a strong chlorosulfonating agent.

One established method for the preparation of ortho-sulfonyl chloride benzoic acid esters involves the treatment of an aqueous suspension of an ester of 2,2'-dicarboxy-diphenyl-disulfide with chlorine. google.com This process, while effective, underscores the traditional approaches to accessing these motifs.

A more direct route involves the reaction of a suitable benzoic acid derivative with chlorosulfonic acid. For instance, the synthesis of 3-chlorosulfonylbenzoic acid is achieved by reacting benzoic acid with an excess of chlorosulfonic acid, often in the presence of sulfuric acid and thionyl chloride to facilitate the reaction and work-up. wikipedia.org While this example does not feature a fluorine substituent, the underlying principle of electrophilic aromatic substitution is applicable to fluorinated analogues. The reaction proceeds by the electrophilic attack of the chlorosulfonyl group onto the aromatic ring. The fluorine atom at the 2-position and the methyl ester at the 1-position of the starting material, methyl 2-fluorobenzoate, direct the incoming electrophile to the 6-position due to a combination of electronic and steric effects.

Table 1: Representative Conditions for Electrophilic Chlorosulfonylation

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

| Benzoic acid | Chlorosulfonic acid, Sulfuric acid, Thionyl chloride | 120°C | 5 hours | 82.5% |

| 2,2'-dicarboxy-diphenyl-disulfide dimethyl ester | Chlorine, Water | < 40°C | N/A | N/A |

Photoredox-Catalyzed Chlorosulfonylation Approaches

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds, offering milder reaction conditions compared to traditional methods. acs.org These methods often involve the generation of radical intermediates that can react with a sulfur dioxide source to form the desired sulfonyl chloride.

One prominent photoredox-catalyzed approach involves the synthesis of arenesulfonyl chlorides from anilines. researchgate.net This protocol utilizes an in situ preparation of arenediazonium salts from the corresponding anilines, which then react with SO₂ and HCl generated from aqueous thionyl chloride under visible light irradiation with a ruthenium-based photocatalyst. researchgate.net While this method starts from anilines, it highlights the potential of photoredox catalysis to generate aryl radicals that can be trapped with a sulfur dioxide source to form sulfonyl chlorides. This strategy could be adapted for benzoic acid derivatives, potentially starting from aminobenzoic acid precursors.

Another relevant photoredox-catalyzed reaction is the sulfonyl lactonization of alkenoic acids with sulfonyl chlorides, demonstrating the generation and reactivity of sulfonyl radicals under visible light conditions. acs.orgresearchgate.net Although not a direct chlorosulfonylation of a benzoic acid, this methodology showcases the utility of photoredox catalysis in forming C-SO₂ bonds.

Table 2: Key Features of Photoredox-Catalyzed Chlorosulfonylation

| Method | Starting Materials | Key Reagents | Conditions | Advantages |

| From Anilines | Anilines | Thionyl chloride, Ru(bpy)₃Cl₂ | Visible light, Room temperature | Mild conditions, Good functional group tolerance |

| Sulfonyl Lactonization | Alkenoic acids, Sulfonyl chlorides | Photocatalyst | Visible light | Access to sulfonyl lactones |

Oxidative Chlorination of Thiol Precursors to Sulfonyl Chlorides

An alternative to direct chlorosulfonylation of the aromatic ring is the oxidative chlorination of a corresponding thiol precursor. This method involves the synthesis of a thiol-substituted benzoic acid derivative, followed by oxidation and chlorination to yield the sulfonyl chloride.

A highly efficient method for the direct conversion of thiols to sulfonyl chlorides utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This reaction is fast and proceeds under mild conditions, offering high yields. organic-chemistry.org The versatility of this method is demonstrated by its application to a wide range of aromatic thiols.

Another effective reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org This system provides a smooth and controlled oxidation of various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org The use of NCS is advantageous as it is a safer alternative to gaseous chlorine. organic-chemistry.org Mechanistic studies have shown that the reaction proceeds via the in situ generation of molecular chlorine, which is the active chlorinating agent. acs.orged.ac.uk

A patent describes a synthesis method for 2-chlorosulfonyl-3-methyl benzoate starting from 2-nitro-3-methyl benzoate, which is converted to a benzyl (B1604629) thioether intermediate. This intermediate is then subjected to an oxidation reaction with an oxidant like chlorine or sodium hypochlorite (B82951) to yield the final product. google.com This multi-step approach highlights the utility of a thiol or thioether precursor in accessing the desired sulfonyl chloride.

Table 3: Reagents for Oxidative Chlorination of Thiols

| Reagent System | Substrate Scope | Key Advantages |

| H₂O₂ / SOCl₂ | Aromatic and aliphatic thiols | Fast reaction times, High yields, Mild conditions |

| NCS / HCl | Thioacetates, thiocarbamates, thiols, disulfides | Safer alternative to chlorine, Good yields |

| Chlorine / Water | Esters of 2,2'-dicarboxy-diphenyl-disulfide | Direct conversion to ortho sulfonyl chloride benzoic acid esters |

Esterification Strategies for 2-(chlorosulfonyl)-6-fluorobenzoic Acid Derivatives

The final step in the synthesis of this compound, if the synthesis starts from the corresponding carboxylic acid, is the esterification of the carboxyl group. This can be achieved through various methods, with the choice of method often depending on the steric hindrance and electronic properties of the substrate.

Conventional Esterification Techniques

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This equilibrium-controlled reaction is typically catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comtcu.edu

For a sterically hindered carboxylic acid like 2-(chlorosulfonyl)-6-fluorobenzoic acid, where the carboxylic group is flanked by two substituents, the Fischer esterification might require more forcing conditions, such as higher temperatures and longer reaction times, to achieve a reasonable yield. The presence of the electron-withdrawing chlorosulfonyl and fluoro groups can also influence the reactivity of the carboxylic acid.

Table 4: Fischer-Speier Esterification Conditions for Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions |

| Benzoic Acid | Methanol | Concentrated H₂SO₄ | Reflux |

| Benzoic Acid | n-Butanol | H₂SO₄ | Azeotropic removal of water with toluene (B28343) |

| 2-Methyl-4-acetylbenzoic acid | Methanol | Acid catalyst (e.g., HCl, H₂SO₄) | 70°C |

Application of Coupling Reagents for Ester Bond Formation

For substrates that are sensitive to the strongly acidic conditions of the Fischer esterification or for sterically hindered systems where the reaction is sluggish, the use of coupling reagents provides a milder and often more efficient alternative. iris-biotech.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The Steglich esterification is a well-known method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgrsc.orgorganic-chemistry.org This reaction proceeds under mild, often neutral, conditions and is suitable for a wide range of substrates, including those with acid-labile groups. wikipedia.orgrsc.org The reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. organic-chemistry.org

Other uronium-based coupling reagents, such as TBTU, TATU, and COMU, have also been shown to be effective for the esterification of carboxylic acids with a wide range of alcohols under mild conditions. luxembourg-bio.com These reagents are particularly useful for challenging esterifications, including those involving sterically hindered acids or alcohols. luxembourg-bio.comvnu.edu.vn The choice of the specific coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. iris-biotech.de For particularly challenging couplings, the conversion of the carboxylic acid to an acyl fluoride (B91410) has been shown to be an effective strategy to overcome steric hindrance. rsc.org

Table 5: Common Coupling Reagents for Esterification

| Coupling Reagent System | Key Features | Typical Substrates |

| DCC / DMAP (Steglich) | Mild, neutral conditions | Sterically hindered and acid-labile substrates |

| TBTU / Base | Fast reactions | Primary and secondary alcohols |

| COMU / Base | Highly reactive | Primary, secondary, and tertiary alcohols |

Multi-Step Synthetic Sequences and Optimization Parameters

The traditional synthesis of this compound often involves a diazotization-sulfonation sequence starting from an appropriate aniline (B41778) derivative. A representative synthesis begins with methyl 6-fluoroanthranilate. rsc.org This process involves the diazotization of the aniline with sodium nitrite (B80452) in the presence of a strong acid, followed by a copper-catalyzed reaction with sulfur dioxide and a chlorine source to install the chlorosulfonyl group. rsc.org

The optimization of such multi-step sequences is critical for maximizing yield and purity while ensuring operational safety. Key parameters that are frequently fine-tuned include the reaction atmosphere, temperature, solvent, and duration of the reaction steps.

Many of the intermediates and reagents involved in the synthesis of aryl sulfonyl chlorides are sensitive to moisture and atmospheric oxygen. Therefore, conducting these reactions under a controlled, inert atmosphere is a common practice to prevent unwanted side reactions and degradation of materials. The use of an inert gas, such as argon, is explicitly mentioned in synthetic procedures for analogous compounds like methyl 2-chlorosulfonyl-3-methylbenzoate. nih.gov This inert blanket protects reactive intermediates, such as diazonium salts and organometallic species, from decomposition.

In modern photocatalytic methods for synthesizing sulfonyl chlorides from aryldiazonium salts, the reaction is also typically carried out under an argon atmosphere to ensure the stability of the photocatalyst and the reactive intermediates. dntb.gov.uaresearchgate.net

Temperature is a critical parameter that significantly influences the rate and selectivity of chlorosulfonylation and the preceding diazotization step. The diazotization of anilines is an exothermic reaction and is typically performed at low temperatures, often between -15 °C and 5 °C, to ensure the stability of the resulting diazonium salt. nih.gov For the synthesis of this compound, the initial diazotization is carried out at 5 °C. rsc.org

The subsequent chlorosulfonylation step also requires careful temperature control. In the synthesis of this compound, the reaction mixture is slowly heated to 50 °C. rsc.org For other aryl sulfonyl chlorides, the optimal temperature for the chlorosulfonylation can range from 0 °C to 100 °C, depending on the specific substrate and reagents used. nih.gov For instance, a photocatalytic approach to sulfonyl chloride synthesis is conducted at room temperature (25 °C). dntb.gov.uaresearchgate.net

| Reaction Step | Substrate | Temperature (°C) | Notes | Reference |

| Diazotization | Methyl 6-fluoroanthranilate | 5 | To ensure stability of the diazonium salt. | rsc.org |

| Chlorosulfonylation | Diazonium salt of Methyl 6-fluoroanthranilate | 50 | Slow heating after initial reaction at lower temperature. | rsc.org |

| Oxidation | Benzyl thioether intermediate | 0-5 | For the synthesis of an analogous methyl 2-chlorosulfonyl-3-methylbenzoate. | nih.gov |

| Photocatalytic Chlorosulfonylation | Aryldiazonium tetrafluoroborate | 25 | Mild reaction conditions under visible light irradiation. | dntb.gov.uaresearchgate.net |

The choice of solvent is crucial for both the reaction's success and the subsequent purification of the product. An ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate product isolation. In the synthesis of this compound, a biphasic system of concentrated hydrochloric acid and 1,2-dichloroethane (B1671644) is employed. rsc.org The organic solvent, 1,2-dichloroethane, serves to extract the product as it is formed.

For the synthesis of related compounds, a wide range of aprotic solvents have been investigated, including dichloromethane (B109758), dichloroethane, acetone, toluene, and acetonitrile (B52724). nih.gov In photocatalytic methods, acetonitrile is often chosen for its ability to dissolve the various components of the reaction mixture. dntb.gov.uaresearchgate.net However, for certain substrates, dichloromethane may be preferred to avoid side reactions. dntb.gov.uaresearchgate.net

| Reaction Type | Solvent(s) | Rationale | Reference |

| Diazotization-Chlorosulfonylation | Concentrated Hydrochloric Acid / 1,2-Dichloroethane | Biphasic system for in situ product extraction. | rsc.org |

| Oxidation of Thioether Intermediate | Dichloromethane, Toluene, Methyl Isobutyl Ketone | Aprotic solvents suitable for the reaction conditions. | nih.gov |

| Photocatalytic Chlorosulfonylation | Acetonitrile, Dichloromethane | Acetonitrile for solubility; Dichloromethane to prevent side reactions with certain substrates. | dntb.gov.uaresearchgate.net |

The duration of each reaction step is another parameter that is optimized to maximize the yield of the desired product while minimizing the formation of byproducts. In the synthesis of this compound, the initial diazotization has a stirring time of 20 minutes, followed by a 1.5-hour period for the chlorosulfonylation at an elevated temperature. rsc.org

For the synthesis of an analogous compound, the reaction time for the formation of a benzyl thioether intermediate can range from 1 to 4 hours, while the subsequent oxidation to the sulfonyl chloride can take from 2 to 12 hours. nih.gov In continuous flow synthesis, a more recent approach, the total residence time can be significantly reduced. rsc.org

| Reaction Step | Duration | Notes | Reference |

| Diazotization of Methyl 6-fluoroanthranilate | 20 minutes | Post-addition stirring time. | rsc.org |

| Chlorosulfonylation | 1.5 hours | At 50 °C. | rsc.org |

| Thioether formation (analogue) | 1 - 4 hours | Dependent on specific conditions. | nih.gov |

| Oxidation to sulfonyl chloride (analogue) | 2 - 12 hours | Dependent on oxidant and temperature. | nih.gov |

| Photocatalytic Chlorosulfonylation | 18 hours | For the specific reported photocatalytic system. | dntb.gov.uaresearchgate.net |

Decarboxylative Halosulfonylation as a Synthetic Strategy

A more recent and innovative approach to the synthesis of aryl sulfonyl halides is through decarboxylative halosulfonylation. This method offers an alternative to the traditional Sandmeyer-type reactions and can be advantageous in terms of substrate scope and reaction conditions.

This strategy typically involves the conversion of an aromatic carboxylic acid into the corresponding aryl sulfonyl halide. One such method utilizes a copper-catalyzed decarboxylative approach. In this process, a copper(II) catalyst reacts with an in situ generated aryl carboxylate to form a photoactive complex. Upon irradiation, this complex undergoes ligand-to-metal charge transfer (LMCT), leading to the formation of an aroyloxy radical, which then decarboxylates to yield an aryl radical. This aryl radical is subsequently trapped by sulfur dioxide and a halogen source to afford the desired aryl sulfonyl halide. This method is notable for its application to a diverse range of aryl and heteroaryl carboxylic acids.

Another approach involves a visible light-induced, dual catalytic system that allows for the direct conversion of carboxylic acids to sulfonamides via a sulfonyl azide (B81097) intermediate. nih.gov This photocatalytic decarboxylative amidosulfonation proceeds under mild conditions and is applicable to a broad scope of substrates. While not directly producing the sulfonyl chloride, it represents a related decarboxylative strategy for accessing the sulfonamide functional group, which is often the ultimate target.

The applicability of decarboxylative strategies to ortho-substituted benzoic acids, such as 2-fluorobenzoic acid derivatives, is an area of active research. The electronic and steric effects of the ortho-substituent can influence the efficiency of the decarboxylation and subsequent functionalization steps. A study on the silver-catalyzed decarboxylation of benzoic acids has shown that ortho-substituents can have a dual effect, both destabilizing the starting material and potentially stabilizing the transition state, which can lead to a reduction in the activation energy for decarboxylation.

Chemical Reactivity and Transformation Pathways of Methyl 2 Chlorosulfonyl 6 Fluorobenzoate

Reactions Involving the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is the most reactive site in Methyl 2-(chlorosulfonyl)-6-fluorobenzoate. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to attack by nucleophiles.

Nucleophilic substitution is the most common transformation pathway for aryl sulfonyl chlorides. Various nucleophiles can displace the chloride ion, leading to the formation of a new bond with the sulfur atom. This class of reactions is fundamental to the synthesis of sulfonamides, sulfonate esters, and other sulfur(VI) derivatives.

The reaction of this compound with primary or secondary amines is the standard method for synthesizing the corresponding sulfonamides. This reaction, often referred to as sulfonylation, proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. A subsequent elimination of a proton and the chloride ion yields the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

This transformation is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.gov The general scheme for this reaction allows for the coupling of a wide array of amines, leading to a diverse library of sulfonamide derivatives.

Table 1: General Reaction for Sulfonamide Formation

| Reactant 1 | Reactant 2 | General Conditions | Product Class |

|---|

In a reaction analogous to sulfonamide formation, this compound can react with alcohols or phenols to generate sulfonate esters. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center and displacing the chloride. This reaction is also typically performed in the presence of a non-nucleophilic base to scavenge the HCl produced. Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions due to their stability. researchgate.netchemrxiv.org

Table 2: General Reaction for Sulfonate Ester Formation

| Reactant 1 | Reactant 2 | General Conditions | Product Class |

|---|

The chlorosulfonyl group can be converted to the corresponding sulfonyl fluoride (B91410) (-SO₂F) through a halide exchange reaction. This is typically achieved by treating the sulfonyl chloride with a source of fluoride ions, such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂). mdpi.com The use of a catalyst, like a crown ether, can facilitate the reaction by enhancing the solubility and nucleophilicity of the fluoride salt. mdpi.com Arylsulfonyl fluorides are of significant interest due to their unique reactivity and stability compared to other sulfonyl halides, finding applications in chemical biology and "click chemistry". mdpi.comnih.gov

Table 3: General Reaction for Sulfonyl Fluoride Synthesis

| Reactant | Reagent | General Conditions | Product |

|---|

The sulfonyl chloride functional group can undergo reduction to form compounds with sulfur in lower oxidation states, most notably thiols. A variety of reducing agents and methods have been developed for this transformation. taylorfrancis.comgoogle.comgoogle.com Common methods include the use of strong reducing agents like lithium aluminum hydride or catalytic hydrogenation over a palladium catalyst in the presence of a base. taylorfrancis.comgoogle.com Another established method involves using zinc dust in an acidic medium. google.com More recently, methods using triphenylphosphine (B44618) in toluene (B28343) have also been reported as an efficient means to achieve this reduction. researchgate.netorganic-chemistry.org These reactions convert the aryl sulfonyl chloride to the corresponding aryl thiol, a versatile functional group in its own right.

Table 4: Representative Reductive Transformations

| Reactant | Reagents/Conditions | Product Class |

|---|

Aryl sulfonyl chlorides can participate in radical reactions, particularly additions to unsaturated systems like alkenes and alkynes. magtech.com.cn These reactions are often initiated by transition metal catalysts (e.g., copper or ruthenium complexes) or photochemically. nih.govresearchgate.net In a typical process, the sulfonyl chloride adds across the double or triple bond. One well-known example is the Kharasch addition, which involves the metal-catalyzed free-radical addition to alkenes. wikipedia.orgscripps.edu This process can lead to the formation of β-chloro sulfones. researchgate.netacs.org The addition of sulfonyl radicals to unsaturated bonds is a valuable method for constructing highly functionalized organosulfur compounds. nih.gov

Table 5: General Radical Addition to Alkenes

| Reactant 1 | Reactant 2 | General Conditions | Product Class |

|---|

Nucleophilic Substitution Reactions at the Sulfur Center

Reactions Involving the Methyl Ester Functional Group

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through transesterification and hydrolysis. The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of the adjacent sulfonyl chloride and fluorine substituents, though it is also subject to steric hindrance from these ortho groups.

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For sterically hindered esters, specialized catalysts may be required to achieve efficient conversion. google.com Catalysts such as titanium(IV) alkoxides or certain zinc compounds have proven effective for the transesterification of substrates where steric hindrance impedes the reaction. google.com Enzymatic catalysis also presents a viable, green alternative for such transformations. researchgate.net

| Alcohol | Catalyst | Conditions | Product |

| R'-OH | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Heat | New Ester (R-COOR') |

| Sterically Hindered R'-OH | Titanium(IV) ethoxide or Zinc Acetate | Heat | New Ester (R-COOR') |

This table shows typical conditions for the transesterification of methyl esters.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl. chemspider.com The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. The standard mechanism is bimolecular base-catalyzed acyl-oxygen cleavage (BAc2). stackexchange.com However, for sterically hindered methyl esters, an alternative bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) pathway may become competitive. stackexchange.com In the BAl2 mechanism, the hydroxide ion acts as a nucleophile, attacking the methyl group in an SN2 fashion, with the carboxylate acting as the leaving group. stackexchange.com The presence of ortho-substituents in this compound makes steric hindrance a significant factor to consider.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that reaches equilibrium. It is initiated by the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. rsc.orggoogle.com The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be driven towards the carboxylic acid product by using a large excess of water.

| Conditions | Mechanism | Intermediate | Final Product (after workup) |

| NaOH, H₂O, then H₃O⁺ | BAc2 (or BAl2) | Tetrahedral Intermediate / SN2 Transition State | 2-(chlorosulfonyl)-6-fluorobenzoic acid |

| H₃O⁺, H₂O, Heat | AAc2 | Protonated Tetrahedral Intermediate | 2-(chlorosulfonyl)-6-fluorobenzoic acid |

This table details the common pathways for the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Amide Formation via Aminolysis

The chlorosulfonyl group of this compound is a highly reactive electrophilic site, readily undergoing aminolysis upon treatment with primary or secondary amines to yield the corresponding sulfonamides. This reaction is a cornerstone of sulfonamide synthesis, a class of compounds with significant applications in medicinal chemistry and materials science.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, and a subsequent deprotonation of the nitrogen atom, typically by a second equivalent of the amine or an added base, to afford the stable sulfonamide and a hydrochloride salt. The presence of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.

The reaction is generally efficient and proceeds under mild conditions. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being commonly used. The reaction temperature is typically maintained between 0 °C and room temperature.

A variety of amines can be utilized in this transformation, leading to a diverse range of sulfonamide derivatives. The nature of the amine, whether it is a primary or secondary amine, influences the structure of the final product.

| Amine Type | Reactant | Product |

| Primary Amine | R-NH₂ | Methyl 2-(N-alkylsulfamoyl)-6-fluorobenzoate |

| Secondary Amine | R₂NH | Methyl 2-(N,N-dialkylsulfamoyl)-6-fluorobenzoate |

Detailed research on the aminolysis of various benzenesulfonyl chlorides has demonstrated the broad applicability of this reaction. For instance, the reaction of benzenesulfonyl chloride with a range of substituted anilines has been shown to proceed efficiently, highlighting the tolerance of the reaction to different electronic and steric environments on the amine nucleophile. researchgate.net

Reactivity of the Fluorine Substituent on the Aromatic Ring

Considerations for Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electronic properties of the substituents on the benzene (B151609) ring. Both the chlorosulfonyl group and the methyl ester group are strong electron-withdrawing groups. Their presence in ortho and para positions relative to the fluorine atom significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.

The mechanism of SNAr typically proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. This is attributed to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack.

The susceptibility of the fluorine atom to substitution introduces a competitive reaction pathway to the aminolysis of the chlorosulfonyl group. The outcome of the reaction of this compound with a nucleophile will depend on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles may favor attack at the sulfonyl group, while softer, more polarizable nucleophiles might preferentially attack the aromatic ring.

Studies on the nucleophilic substitution of poly-halogenated aromatic compounds have shown that fluorine is often selectively displaced in the presence of other halogens, underscoring its high reactivity in SNAr reactions. nih.gov The regioselectivity of such substitutions is dictated by the positions of the activating electron-withdrawing groups.

Mechanistic Investigations of Reactions Involving Methyl 2 Chlorosulfonyl 6 Fluorobenzoate

Radical Mechanisms in C-S Bond Formation and Sulfonyl Halide Generation

Arenesulfonyl chlorides, such as Methyl 2-(chlorosulfonyl)-6-fluorobenzoate, are effective precursors for sulfonyl radicals (ArSO₂•), which are key intermediates in the formation of carbon-sulfur (C-S) bonds. These radicals are typically generated via single-electron transfer (SET) from a photocatalyst excited by visible light. researchgate.netcam.ac.uk Once formed, the sulfonyl radical can engage in various reactions, most notably addition to alkenes and alkynes to form new C-S bonds. researchgate.net

The general mechanism for photocatalytic generation and reaction of sulfonyl radicals is as follows:

Photoexcitation: A photocatalyst (PC), often an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*). researchgate.netcam.ac.uk

Single-Electron Transfer (SET): The excited photocatalyst (PC*) reduces the arenesulfonyl chloride (ArSO₂Cl) by transferring an electron. This process cleaves the sulfur-chlorine bond, generating a sulfonyl radical (ArSO₂•), a chloride anion (Cl⁻), and the oxidized photocatalyst (PC⁺). nih.gov

Radical Addition: The newly formed sulfonyl radical adds to an unsaturated C-C bond (e.g., an alkene), creating a carbon-centered radical intermediate. acs.org

Propagation/Termination: This carbon-centered radical can then be reduced by the reduced form of the photocatalyst or participate in other propagation steps to form the final product and regenerate the photocatalyst's ground state, completing the catalytic cycle.

Sulfonyl halides themselves can also be generated through radical pathways. A common method is a Sandmeyer-type reaction where an arenediazonium salt reacts with sulfur dioxide, often catalyzed by copper salts like CuCl or CuCl₂. nih.gov More recently, photocatalytic methods have been developed. For instance, a heterogeneous carbon nitride photocatalyst (potassium poly(heptazine imide)) can mediate the synthesis of arenesulfonyl chlorides from arenediazonium salts. The proposed mechanism involves the photocatalyst simultaneously oxidizing a chloride anion to a chlorine radical and reducing the diazonium salt to an aryl radical. The aryl radical then combines with sulfur dioxide to form the sulfonyl radical, which is subsequently trapped by the chlorine radical to yield the final arenesulfonyl chloride product. nih.gov

Table 1: Comparison of Radical Generation Methods for Sulfonyl Species

| Method | Precursor | Key Reagents/Catalysts | Generated Intermediate | Primary Application | Reference |

|---|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | Arenesulfonyl Chloride (ArSO₂Cl) | Ir or Ru photocatalyst, Visible Light | Sulfonyl Radical (ArSO₂•) | Hydrosulfonylation of alkenes | researchgate.net |

| Sandmeyer-Type Reaction | Arenediazonium Salt (ArN₂⁺) | SO₂, Copper(I) or (II) salts | Aryl Radical (Ar•) then Sulfonyl Radical (ArSO₂•) | Synthesis of sulfonyl chlorides | nih.gov |

| Heterogeneous Photocatalysis | Arenediazonium Salt (ArN₂⁺) | K-PHI photocatalyst, SO₂, Light | Aryl Radical (Ar•), Sulfonyl Radical (ArSO₂•) | Synthesis of sulfonyl chlorides | nih.gov |

Ionic Reaction Pathways and Intermediates

Beyond radical chemistry, the electrophilic nature of the sulfur atom in this compound governs its participation in ionic reactions. The primary pathway is nucleophilic substitution at the sulfur center, where the chloride ion acts as a good leaving group. fiveable.me This reactivity is fundamental to the synthesis of sulfonamides and sulfonate esters, two classes of compounds with significant applications. fiveable.menih.gov

The mechanism of these reactions can vary:

SN2-like Mechanism: For most arenesulfonyl chlorides, the reaction with nucleophiles (Nu⁻) is believed to proceed through a concerted, bimolecular SN2-type mechanism. The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, and the chloride ion is displaced. mdpi.comnih.gov Kinetic studies of chloride-chloride exchange in arenesulfonyl chlorides support this single transition state pathway. mdpi.comnih.gov

Addition-Elimination (A-E) Mechanism: An alternative pathway involves a stepwise process where the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate (a sulfurane). This is followed by the elimination of the leaving group (chloride). While the SN2 pathway is common for chloride exchange, the A-E mechanism has been proposed for other nucleophiles. mdpi.com

Solvolysis Mechanisms: In protic solvents like water, arenesulfonyl chlorides undergo hydrolysis. The mechanism is generally considered to be SN2, with water acting as the nucleophile. nih.govresearchgate.net For some substituted arenesulfonyl chlorides, particularly those with bulky ortho groups or strong electron-donating substituents, a partial shift towards a dissociative SN1-like mechanism involving a sulfonyl cation intermediate has been proposed, although this is less common. nih.gov

The reactivity in these ionic processes is sensitive to electronic effects. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack. This is reflected in Hammett equation studies, which show a positive ρ-value for the chloride exchange reaction, indicating that the reaction is favored by electron-withdrawing substituents. nih.gov

Catalytic Cycles in Functional Group Transformations

The transformation of arenesulfonyl chlorides can be achieved with high efficiency and selectivity using transition metal and photoredox catalysis. These methods often provide access to products that are difficult to obtain through traditional means.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for functionalizing arenesulfonyl chlorides. While often used for desulfinative cross-coupling (where the -SO₂Cl group is removed and replaced), palladium can also promote C-S bond formation. nih.govresearchgate.net A notable example is the palladium-catalyzed chlorosulfonylation of arylboronic acids to synthesize arenesulfonyl chlorides. A proposed catalytic cycle for this transformation is as follows:

Oxidative Addition: A Pd(0) catalyst inserts into the S-O bond of a chlorosulfate (B8482658) precursor, forming a Pd(II)-sulfinate complex. nih.gov

Transmetalation: The aryl group from an arylboronic acid is transferred to the palladium center, displacing the phenoxy group and forming an arylpalladium(II)-sulfinate intermediate. nih.gov

Reductive Elimination: The aryl and sulfonyl chloride moieties are reductively eliminated from the palladium center, forming the desired arylsulfonyl chloride product and regenerating the Pd(0) catalyst. nih.gov

Synergistic Photoredox and Copper Catalysis: A powerful strategy for synthesizing sulfonamides involves the combination of photoredox and copper catalysis. This dual catalytic system enables the direct aminosulfonylation of aryl radical precursors. acs.org

Aryl Radical Generation: An excited photocatalyst reduces an aryl radical precursor (e.g., an aryldiazonium salt) to generate an aryl radical (Ar•). acs.org

Sulfonyl Radical Formation: The aryl radical is trapped by a sulfur dioxide source (like DABSO) to form a sulfonyl radical (ArSO₂•). acs.org

Capture by Copper Complex: Concurrently, a Cu(II) catalyst reacts with an amine to form a Cu(II)-amido complex. This complex traps the sulfonyl radical, generating a Cu(III)-sulfonyl amido intermediate. acs.org

S-N Reductive Elimination: This high-valent copper intermediate undergoes S-N reductive elimination to form the final sulfonamide product and a Cu(I) species, which is then re-oxidized to Cu(II) to close the catalytic cycle. acs.org

Detailed Analysis of Decarboxylative Halosulfonylation Mechanisms

Decarboxylative halosulfonylation is an innovative strategy for synthesizing sulfonyl halides directly from abundant carboxylic acids, effectively reversing the typical synthetic direction. These reactions generally proceed through radical mechanisms initiated by either photocatalysis or transition metal catalysis.

Photoinduced Iron-Catalyzed Mechanism: A mild and efficient method for decarboxylative sulfonylation utilizes photoinduced iron catalysis. organic-chemistry.orgchemistryviews.orgacs.org The proposed mechanism proceeds as follows:

Ligand Exchange and SET: An Fe(III) catalyst undergoes ligand exchange with a carboxylate anion. Upon photoirradiation, a single-electron transfer (SET) occurs from the carboxylate to the Fe(III) center. chemistryviews.orgacs.org

Decarboxylation: This SET generates an acyloxy radical (RCO₂•) and an Fe(II) species. The acyloxy radical rapidly undergoes decarboxylation to release CO₂ and form an alkyl or aryl radical (R•). organic-chemistry.orgchemistryviews.org

Radical Transfer: The radical (R•) reacts with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate a sulfonyl radical (RSO₂•). chemistryviews.orgacs.org

Reduction and Trapping: The sulfonyl radical is then reduced by the Fe(II) species back to Fe(III), forming a sulfinate anion (RSO₂⁻). This anion is subsequently trapped by an electrophile to yield the final sulfone product. chemistryviews.orgacs.org Although this specific pathway leads to sulfones, a variation where the sulfonyl radical is trapped by a halogen source would lead to the sulfonyl halide.

Copper-Catalyzed LMCT Mechanism: A complementary approach uses copper catalysis and relies on a ligand-to-metal charge transfer (LMCT) process. acs.orgprinceton.edu

Formation of Photoactive Complex: A Cu(II) catalyst coordinates with an in situ-generated aryl carboxylate to form a photoactive Cu(II)-carboxylate complex. acs.orgprinceton.edu

LMCT and Homolysis: Upon irradiation with light, the complex undergoes LMCT, which induces homolysis of the Cu-O bond. This step produces an aroyloxy radical (ArCO₂•) and a reduced Cu(I) species. acs.org

Decarboxylation and Radical Capture: The aroyloxy radical decarboxylates to give an aryl radical (Ar•). This radical is then trapped by SO₂ to form an aryl sulfonyl radical (ArSO₂•). acs.org

Halogenation and Catalyst Turnover: The sulfonyl radical reacts with an electrophilic halogenation reagent to afford the final aryl sulfonyl halide product. The Cu(I) species is re-oxidized to Cu(II) by a single electron oxidant, closing the catalytic cycle. acs.org

Table 2: Key Mechanistic Steps in Decarboxylative Sulfonylation

| Catalyst System | Initiation Step | Radical Generation | Sulfur Source | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Photoinduced Iron-Catalysis | Single-Electron Transfer (SET) from carboxylate to Fe(III) | Decarboxylation of acyloxy radical | DABSO | Sulfonyl Radical (RSO₂•) | organic-chemistry.orgchemistryviews.org |

| Copper-Catalyzed LMCT | Ligand-to-Metal Charge Transfer (LMCT) | Decarboxylation of aroyloxy radical | SO₂ | Aryl Sulfonyl Radical (ArSO₂•) | acs.orgprinceton.edu |

Derivatization Strategies and Synthetic Applications of Methyl 2 Chlorosulfonyl 6 Fluorobenzoate

Synthesis of Complex Organosulfur Compounds

The chlorosulfonyl group is the primary reactive handle for constructing a variety of organosulfur compounds. Its susceptibility to nucleophilic attack by heteroatoms like nitrogen and oxygen allows for the straightforward formation of stable sulfonamides and sulfonate esters, which are prevalent motifs in many biologically active compounds.

The reaction of Methyl 2-(chlorosulfonyl)-6-fluorobenzoate with primary or secondary amines is a robust and high-yielding method for the synthesis of sulfonamides. mdpi.commdpi.com This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are often stable, crystalline solids that can be easily purified. mdpi.com

These sulfonamide derivatives are not merely final products but serve as crucial precursors for more complex chemical entities. The remaining methyl ester can undergo further transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation, allowing for the introduction of additional functional groups and the extension of the molecular framework. This sequential reactivity makes this compound a powerful tool for building molecular diversity.

Table 1: Synthesis of Sulfonamide Derivatives

| Amine Reactant | Resulting Sulfonamide Product | Potential Subsequent Transformation |

|---|---|---|

| Alkylamine (R-NH₂) | Methyl 2-(N-alkylsulfamoyl)-6-fluorobenzoate | Ester hydrolysis to carboxylic acid |

| Aniline (B41778) (Ar-NH₂) | Methyl 2-(N-arylsulfamoyl)-6-fluorobenzoate | Ester reduction to benzyl (B1604629) alcohol |

| Cyclic Amine (e.g., Piperidine) | Methyl 2-(piperidin-1-ylsulfonyl)-6-fluorobenzoate | Amidation of ester with a second amine |

While sulfonyl chlorides are highly reactive, they can be readily converted into the corresponding sulfonyl fluorides. This conversion is significant because sulfonyl fluorides are key electrophiles in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful category of "click" reactions. researchgate.netnih.gov Sulfonyl fluorides exhibit a unique balance of stability and reactivity, remaining inert to many common reagents while reacting specifically with silyl (B83357) ethers or under catalytic conditions. researchgate.netthieme-connect.de

By converting the chlorosulfonyl group of this compound to a sulfonyl fluoride, the molecule is transformed into a programmable bifunctional reagent. The sulfonyl fluoride acts as a SuFEx "click" handle, ready for late-stage modification, while the methyl ester remains available for orthogonal chemical reactions. This allows for a modular approach to synthesis, where complex fragments can be joined together efficiently and selectively. researchgate.net

Table 2: Conversion to Sulfonyl Fluoride for SuFEx Click Chemistry

| Step | Reaction | Reagent | Product Functionality | Application |

|---|---|---|---|---|

| 1 | Halogen Exchange | Potassium Fluoride (KF) | Methyl 2-fluoro-6-(fluorosulfonyl)benzoate | SuFEx Click Handle |

| 2 | SuFEx Reaction | Silyl Ether (R-O-TMS) | Methyl 2-fluoro-6-(R-O-sulfonyl)benzoate | Covalent Ligation |

Introduction of Fluorinated Aromatic Scaffolds into Target Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an excellent reagent for introducing a fluorinated aromatic scaffold into target molecules.

When the compound reacts via its chlorosulfonyl group, the entire methyl 2-sulfonyl-6-fluorobenzoate moiety is appended to the reaction partner. For example, in the synthesis of sulfonamides or sulfonate esters, the resulting products inherently contain the fluorinated benzene (B151609) ring. This provides a direct and efficient method for accessing fluorinated analogues of biologically active compounds or for building new chemical entities where the fluorine atom is strategically positioned to interact with biological targets.

Role as a Key Intermediate in Convergent and Divergent Synthetic Schemes

A key intermediate is a stable molecule that is synthesized and purified before being used in subsequent, often complex, reaction steps. researchgate.net this compound is an archetypal key intermediate, lending itself to both convergent and divergent synthetic strategies.

In a convergent synthesis , complex fragments of a target molecule are prepared separately and then joined together in the later stages. This compound can be elaborated into one of these complex fragments by reacting at either the ester or the sulfonyl chloride. This fragment is then coupled with another advanced intermediate to complete the synthesis of the final target.

Conversely, in a divergent synthesis , a single substrate is used to generate a library of structurally related compounds. nih.govnih.gov The bifunctional nature of this compound is perfectly suited for this approach. The two functional groups can be reacted in different orders with a variety of reagents. For instance, the chlorosulfonyl group can first be reacted with a panel of different amines to create a set of sulfonamide intermediates. Subsequently, the methyl ester of each of these intermediates can be hydrolyzed or amidated to generate a large and diverse library of final products, all originating from a single common intermediate.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For Methyl 2-(chlorosulfonyl)-6-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence for its structure.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern for the three protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the chlorosulfonyl (-SO₂Cl), fluoro (-F), and methyl ester (-COOCH₃) groups, these protons would be deshielded and shifted downfield. The methyl group of the ester would appear as a sharp singlet, likely in the δ 3.9-4.1 ppm region.

The ¹³C NMR spectrum would be expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the methyl group would appear upfield (around δ 50-55 ppm). The six aromatic carbons would resonate in the δ 110-140 ppm range, with their exact shifts influenced by the attached substituents. pressbooks.pub The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF). The ester carbonyl carbon would be significantly deshielded, appearing at the far downfield end of the spectrum (typically δ 160-170 ppm).

Predicted ¹H NMR Data for this compound This data is predictive and based on analogous structures and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCH₃ | 3.9 - 4.1 | Singlet (s) |

| Aromatic H | 7.2 - 8.2 | Multiplet (m) |

| Aromatic H | 7.2 - 8.2 | Multiplet (m) |

Predicted ¹³C NMR Data for this compound This data is predictive and based on analogous structures and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 50 - 55 |

| Aromatic C | 110 - 140 |

| Aromatic C-F | 155 - 165 (with large ¹JCF coupling) |

| Aromatic C-COOCH₃ | 125 - 135 |

| Aromatic C-SO₂Cl | 135 - 145 |

¹⁹F NMR is highly sensitive and specific for characterizing the environment of fluorine atoms. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment on the aromatic ring. For fluorobenzene (B45895) derivatives, shifts are typically observed in the range of -100 to -120 ppm relative to a CFCl₃ standard. The signal would likely appear as a doublet or multiplet due to coupling with the adjacent aromatic proton(s).

Predicted ¹⁹F NMR Data for this compound This data is predictive and based on analogous structures.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would be characterized by several strong absorptions. The sulfonyl chloride group exhibits strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds. acdlabs.com Aromatic esters show a strong carbonyl (C=O) stretch and C-O stretching bands. spectroscopyonline.comorgchemboulder.com The aromatic ring itself and the C-F bond also produce distinct absorptions. pressbooks.pubvscht.cz

Predicted IR Absorption Frequencies for this compound This data is predictive and based on characteristic group frequencies.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Sulfonyl Chloride S=O | Asymmetric Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride S=O | Symmetric Stretch | 1166 - 1204 | Strong |

| Ester C-O | Stretch | 1250 - 1310 | Strong |

| C-F | Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (monoisotopic mass: 251.96594 Da), the mass spectrum would show a molecular ion peak ([M]⁺•) at m/z ≈ 252. uni.lu A characteristic isotopic pattern would be observed for the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+2]⁺• peak with about one-third the intensity of the [M]⁺• peak.

Under fragmentation conditions (e.g., electron ionization), the molecular ion would break down into smaller, characteristic fragment ions. Common fragmentation pathways for aromatic esters include the loss of the methoxy (B1213986) group (•OCH₃) to form a benzoyl cation. acs.orgbrainly.com Aromatic sulfonyl chlorides are known to fragment via the loss of a chlorine radical (•Cl) or through the elimination of sulfur dioxide (SO₂). nih.govresearchgate.net

Predicted Mass Spectrometry Data for this compound This data is predictive and based on the compound's structure and known fragmentation patterns.

| Ion | Predicted m/z | Identity/Origin |

|---|---|---|

| [M]⁺• | 252 / 254 | Molecular ion (³⁵Cl / ³⁷Cl) |

| [M+H]⁺ | 253 / 255 | Protonated molecule (ESI-MS) uni.lu |

| [M-Cl]⁺ | 217 | Loss of •Cl from molecular ion |

| [M-OCH₃]⁺ | 221 / 223 | Loss of •OCH₃ from molecular ion |

| [M-SO₂]⁺• | 188 / 190 | Loss of SO₂ from molecular ion |

Computational Chemistry and Theoretical Studies on Methyl 2 Chlorosulfonyl 6 Fluorobenzoate

Electronic Structure Calculations and Molecular Orbital Analysis

There is currently no published research detailing the electronic structure or performing molecular orbital analysis on Methyl 2-(chlorosulfonyl)-6-fluorobenzoate. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and charge distribution. This information is fundamental to understanding its stability, reactivity, and potential interaction with other molecules. Without these calculations, any discussion on these aspects would be purely speculative.

Reactivity Predictions and Mechanistic Modeling of Transformations

Similarly, the scientific literature lacks any studies on reactivity predictions or mechanistic modeling for transformations involving this compound. Computational modeling is a powerful tool for predicting the most likely sites for nucleophilic or electrophilic attack, forecasting the outcomes of chemical reactions, and elucidating complex reaction mechanisms. The absence of such theoretical investigations means that the reactivity of this compound can only be inferred from the general behavior of related sulfonyl chlorides and fluorobenzoates, without specific computational validation.

Conformational Analysis and Steric Effects on Reactivity

A complete understanding of a molecule's reactivity also relies on an analysis of its three-dimensional structure and the potential energy landscape of its different conformers. No conformational analysis or studies on the steric effects influencing the reactivity of this compound have been reported. Such an analysis would identify the most stable conformations and how the spatial arrangement of the chlorosulfonyl and methyl ester groups, influenced by the fluorine atom, might hinder or facilitate reactions at different sites on the molecule.

Future Directions and Emerging Research Avenues for Methyl 2 Chlorosulfonyl 6 Fluorobenzoate

Development of Novel Catalytic Systems for Selective Transformations

The inherent reactivity of the sulfonyl chloride and the stability of the C-F bond in Methyl 2-(chlorosulfonyl)-6-fluorobenzoate present both challenges and opportunities for selective chemical transformations. Future research will likely focus on developing sophisticated catalytic systems to precisely control its reactivity.

Transition-metal catalysis, particularly with palladium, copper, and nickel, offers a promising avenue for selective cross-coupling reactions. nih.govnih.gov Research could be directed towards palladium-catalyzed reactions that selectively target the sulfonyl chloride group for the formation of C-C, C-N, and C-S bonds, leaving the fluoro and ester functionalities intact. nih.gov For example, Suzuki-Miyaura coupling could be explored to introduce new aryl or alkyl groups, creating a diverse library of sulfone derivatives.

Furthermore, visible-light photoredox catalysis is an emerging field that could enable novel transformations that are difficult to achieve with traditional methods. mdpi.comnih.gov This approach could be used to generate aryl radicals from the sulfonyl chloride moiety under mild conditions, which could then participate in a variety of bond-forming reactions. nih.govacs.org Investigating photocatalytic systems could also open pathways for the selective functionalization of the C-F bond, a traditionally challenging transformation. nih.govmdpi.com

| Reaction Type | Potential Catalyst | Target Functional Group | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) complexes | Chlorosulfonyl | Diaryl sulfones |

| Buchwald-Hartwig Amination | Palladium or Copper complexes | Chlorosulfonyl (as precursor to sulfonamide) | N-Aryl sulfonamides |

| Photoredox-mediated Radical Coupling | Ruthenium or Iridium complexes | Chlorosulfonyl | Functionalized sulfones |

| C-H Fluorination | Organocatalysts or Photocatalysts | Aromatic C-H bonds | Polyfluorinated benzoates |

Exploration of Green Chemistry Principles in Synthesis and Reactivity

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound should incorporate the principles of green chemistry to minimize environmental impact. rsc.orgrsc.org

Traditional methods for synthesizing aryl sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid, which generate significant hazardous waste. rsc.orggoogle.com A key research direction will be the development of greener synthetic routes. This could involve using milder and more selective chlorinating agents or exploring catalyst-based approaches that avoid stoichiometric, corrosive reagents. rsc.orgresearchgate.net For instance, metal-free, aerobic oxidation of corresponding thiol precursors in the presence of a catalytic amount of nitrogen oxides represents an environmentally benign alternative. rsc.orgrsc.org

Another aspect of green chemistry is the use of safer, renewable, or recyclable solvents. sci-hub.se Research could focus on performing reactions in water, supercritical fluids, or deep eutectic solvents to replace volatile organic compounds. researchgate.netsci-hub.se The development of one-pot or continuous flow processes for the synthesis and subsequent derivatization of this compound would also align with green chemistry principles by reducing waste, minimizing manual handling of intermediates, and improving energy efficiency. rsc.org

| Green Chemistry Principle | Application to this compound | Potential Benefit |

|---|---|---|

| Waste Prevention | Developing catalytic syntheses to replace stoichiometric reagents like ClSO₃H. | Reduced hazardous waste and improved atom economy. |

| Safer Solvents & Auxiliaries | Utilizing aqueous media or deep eutectic solvents for synthesis and reactions. researchgate.netsci-hub.se | Reduced environmental pollution and improved process safety. |

| Design for Energy Efficiency | Employing photocatalysis or microwave-assisted synthesis to conduct reactions at ambient temperature and pressure. nih.govrsc.org | Lower energy consumption and reduced carbon footprint. |

| Catalysis | Using recyclable heterogeneous catalysts for transformations. nih.govacs.org | Simplified product purification and sustainable catalyst use. |

Expansion of Chemical Space through New Derivatization Pathways

The true value of a building block like this compound lies in its potential to generate a vast array of new molecules. A major future direction will be the systematic exploration of its reactivity to expand its chemical space.

The highly electrophilic sulfonyl chloride group is the most apparent site for derivatization. Its reaction with a wide range of nucleophiles, such as primary and secondary amines, alcohols, and phenols, can lead to large libraries of sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in many biologically active compounds. nih.gov

Beyond simple nucleophilic substitution, the fluorine atom offers another handle for modification. While typically less reactive, nucleophilic aromatic substitution (SNAr) of the fluorine atom could be achieved with potent nucleophiles, especially given the activating effect of the adjacent ester and sulfonyl chloride groups. The ester group itself can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further increasing molecular diversity. A concerted research effort to explore these derivatization pathways will be crucial for discovering novel compounds with valuable properties.

| Reactive Site | Reaction Type | Reagent Class | Resulting Derivative Class |

|---|---|---|---|

| Chlorosulfonyl (-SO₂Cl) | Nucleophilic Substitution | Amines (R₂NH) | Sulfonamides |

| Chlorosulfonyl (-SO₂Cl) | Nucleophilic Substitution | Alcohols/Phenols (ROH) | Sulfonate Esters |

| Fluorine (-F) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates | Aryl Ethers, Aryl Thioethers |

| Methyl Ester (-COOCH₃) | Hydrolysis then Amide Coupling | 1. H₂O/Base 2. Amines/Coupling agents | Benzoic Amides |

Q & A

Q. What are the established synthetic routes for Methyl 2-(chlorosulfonyl)-6-fluorobenzoate, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves chlorosulfonation of a fluorobenzoate precursor. A common approach is:

Start with 6-fluorobenzoic acid derivatives (e.g., methyl 6-fluorobenzoate).

Perform sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

Purify intermediates via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Key Considerations:

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use are mandatory due to the compound’s lachrymatory and corrosive properties .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

- Waste Disposal : Neutralize with cold sodium bicarbonate before disposal to avoid exothermic reactions .

Advanced Research Questions

Q. How does the electronic environment of the sulfonyl chloride group influence reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nature of the 6-fluoro and sulfonyl chloride groups activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack.

- Mechanistic Insight :

- The meta-directing fluorine stabilizes intermediates via resonance, favoring reactions at the 2-position .

- Sulfonyl chloride’s leaving-group ability is enhanced by adjacent electron-withdrawing groups, facilitating displacement reactions (e.g., with amines to form sulfonamides) .

Experimental Validation :

- Compare reaction rates with analogs lacking the fluorine substituent (e.g., methyl 2-chlorosulfonylbenzoate) using kinetic studies .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Methodological Answer: Challenges :

- Hydrolytic byproducts (e.g., sulfonic acids) may co-elute during HPLC.

- Low volatility complicates GC analysis.

Solutions : - Use reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/0.1% TFA) to separate polar impurities .

- Derivatize sulfonic acids with diazomethane for GC-MS detection .

Validation : - Spike samples with synthetic impurities (e.g., methyl 2-sulfo-6-fluorobenzoate) to confirm recovery rates .

Q. How does the compound’s stability vary under different pH conditions, and what degradation pathways dominate?

Methodological Answer:

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the sulfonyl chloride to sulfonic acid.

- Neutral/Basic Conditions (pH 7–12) : Ester group hydrolysis dominates, forming 2-(chlorosulfonyl)-6-fluorobenzoic acid .

Stabilization Strategies : - Add radical scavengers (e.g., BHT) to inhibit oxidative degradation .

- Use anhydrous solvents (e.g., THF) for reactions requiring prolonged stability .

Q. What role does this compound play in synthesizing bioactive molecules, such as enzyme inhibitors?

Methodological Answer: The compound serves as a key intermediate for:

- Sulfonamide Drugs : React with amines to form sulfonamides targeting carbonic anhydrase or protease enzymes .

- Example: Analogous structures (e.g., 2-fluoro-6-methoxybenzenesulfonamide) inhibit tumor-associated enzymes .

- Heterocyclic Synthesis : Participate in cyclization reactions to form benzothiazoles or sulfonylureas .

Case Study : - In NSAID development, chlorosulfonyl groups are precursors for COX-2 inhibitors (e.g., lumiracoxib analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.